molecular formula C16H15NO2 B2928337 (5R,6S)-5,6-diphenyl-2-morpholinone CAS No. 282735-66-4; 815582-48-0

(5R,6S)-5,6-diphenyl-2-morpholinone

Cat. No.: B2928337
CAS No.: 282735-66-4; 815582-48-0
M. Wt: 253.301
InChI Key: LTPOSIZJPSDSIL-CVEARBPZSA-N
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Description

(5R,6S)-5,6-Diphenyl-2-morpholinone (CAS: 282735-66-4) is a chiral morpholinone derivative characterized by two phenyl groups at positions 5 and 6 in the morpholine ring, with specific R and S stereochemical configurations. Its molecular formula is C₁₆H₁₅NO₂ (molecular weight: 253.30 g/mol). This compound is widely employed in asymmetric synthesis as a chiral ligand or catalyst and serves as a key intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules . Its structural rigidity and stereochemical specificity make it valuable in designing therapeutics for conditions such as hyperlipidemia, inflammation, and cancer .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,6S)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282735-66-4
Record name (5R,6S)-5.6-Diphenyl-2-morpholinone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone typically involves the reaction of (1S,2S)-2-chloro-1,2-diphenylethanol with glycine under specific conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired morpholinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5,6-diphenyl-2-morpholinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5R,6S)-5,6-diphenyl-2-morpholinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-diphenyl-2-morpholinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Enantiomers

The following table summarizes structurally related morpholinone derivatives and their distinguishing features:

Compound Name CAS Number Stereochemistry Key Structural Features Primary Applications
(5R,6S)-5,6-Diphenyl-2-morpholinone 282735-66-4 (5R,6S) Two phenyl groups, morpholinone core Chiral ligand, enzyme inhibitor, drug synthesis
(5S,6R)-5,6-Diphenyl-2-morpholinone 144538-22-7 (5S,6R) Enantiomer of the above Asymmetric synthesis, mirror-image pharmacology
5,6-Diphenyl-2-morpholinone (racemic) 19180-79-1 Racemic mixture Non-chiral variant Cost-effective intermediate for bulk reactions
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 112741-49-8 (2R,3S) Boc-protected amine, additional carbonyl group Intermediate in peptide synthesis, chiral building block

Key Observations :

  • Enantiomeric Pair: The (5R,6S) and (5S,6R) enantiomers exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation and biological activity. For instance, this compound is reported to show higher efficacy in MDM2 inhibition compared to its enantiomer in certain synthetic pathways .
  • Boc-Protected Derivatives : Compounds like tert-butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 112741-49-8) introduce a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic reactions. These derivatives are critical in multi-step organic syntheses, particularly for introducing chirality in peptide analogs .
  • Racemic Mixtures: The non-chiral 5,6-diphenyl-2-morpholinone (CAS: 19180-79-1) is less expensive (e.g., 95% purity at ~$146/100g) compared to enantiopure variants (e.g., $1,059/100g for (5R,6S)-isomer), making it suitable for non-stereoselective applications .
Commercial Availability and Pricing

Data from suppliers (CymitQuimica, Alfa, Combi-Blocks):

Compound Purity Price (5g) Supplier
This compound 97% $651.00 CymitQuimica
(5S,6R)-5,6-Diphenyl-2-morpholinone 98% $286.00 Alfa
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 98% $471.65 (5g) Alfa

Cost Drivers : Enantiomeric purity (>99% ee) and Boc-protection significantly increase cost due to complex synthesis and purification steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R,6S)-5,6-diphenyl-2-morpholinone, and how can reaction conditions be optimized for yield?

  • Methodology : Begin with a nucleophilic ring-opening strategy using substituted benzaldehyde derivatives and morpholine precursors. Optimize via reflux conditions (120–140°C) in aprotic solvents like DMF or THF. Monitor reaction progress via TLC and adjust catalyst loading (e.g., p-toluenesulfonic acid) to reduce byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity. Validate intermediates via 1^1H/13^{13}C NMR and mass spectrometry .
  • Key variables : Solvent polarity, temperature, and catalyst type significantly influence stereochemical outcomes. Use DOE (Design of Experiments) to identify optimal conditions.

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

  • Methodology : Combine X-ray crystallography (single-crystal analysis) with chiral HPLC (Chiralpak IA/IB columns, hexane/isopropanol mobile phase) to confirm the (5R,6S) configuration. For NMR, employ NOESY to detect spatial proximity between H-5 and H-6 protons and adjacent phenyl groups. Compare experimental optical rotation with computational predictions (e.g., Gaussian 16 DFT calculations) .

Advanced Research Questions

Q. How can contradictions in enantiomeric excess (ee) data between HPLC and polarimetry be resolved for this compound?

  • Methodology : Investigate solvent-dependent optical rotation anomalies by repeating polarimetry in solvents with varying dielectric constants (e.g., chloroform vs. methanol). Cross-validate HPLC results with circular dichroism (CD) spectroscopy to detect non-UV-active impurities. Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
  • Experimental design : Include a control experiment with a racemic mixture to calibrate HPLC retention times and polarimeter baselines.

Q. What computational approaches are effective in predicting the thermodynamic stability and reactivity of this compound derivatives?

  • Methodology : Apply molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess conformational flexibility. Use DFT (B3LYP/6-31G*) to calculate activation energies for ring-opening reactions. Train a machine learning model (e.g., graph neural networks) on a dataset of morpholinone derivatives to predict solubility and reactivity .
  • Data validation : Compare computational predictions with experimental DSC (differential scanning calorimetry) and kinetic studies.

Q. How can researchers design experiments to probe the compound’s mechanistic pathway in catalytic asymmetric synthesis?

  • Methodology : Use isotopic labeling (13^{13}C or 2^{2}H) at the morpholinone oxygen to track bond cleavage/formation via 13^{13}C NMR. Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Employ stopped-flow IR spectroscopy to capture intermediate species .
  • Contradiction analysis : If observed intermediates conflict with DFT-predicted transition states, re-evaluate solvent effects or consider non-classical carbocation pathways.

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yield across repeated syntheses?

  • Methodology : Apply ANOVA to identify variables (e.g., temperature fluctuations, catalyst batch variability) contributing to yield differences. Use Grubbs’ test to detect outliers in triplicate runs. For small datasets (<10 replicates), employ Bayesian hierarchical modeling to account for uncertainty .

Q. How can researchers validate the biological activity of this compound derivatives without commercial assay kits?

  • Methodology : Develop in-house enzyme inhibition assays (e.g., fluorescence-based proteasome inhibition). Cross-reference results with molecular docking simulations (AutoDock Vina) targeting active sites of relevant proteins (e.g., kinases or proteases). Validate selectivity via counter-screens against unrelated enzymes .

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